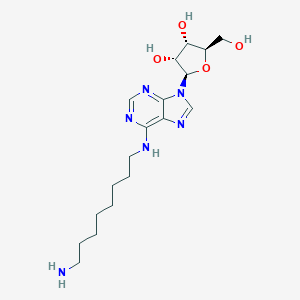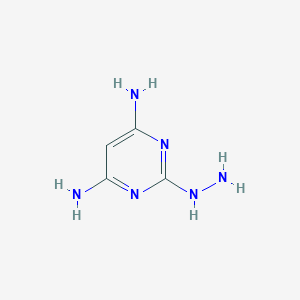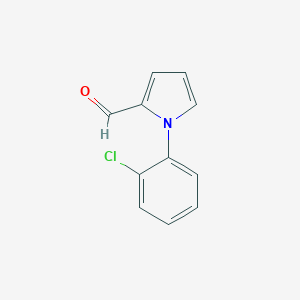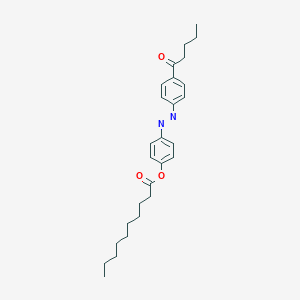
N(6)-Octylamine adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(6)-Octylamine adenosine is a synthetic molecule that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. This molecule is a modified form of adenosine, a nucleoside that plays an important role in many physiological processes in the body, including energy metabolism, neurotransmitter release, and immune function. N(6)-Octylamine adenosine has been shown to have unique properties that make it useful for studying the effects of adenosine on the brain and other tissues.
Mecanismo De Acción
N(6)-Octylamine adenosine acts by binding to adenosine receptors in the body, which are G protein-coupled receptors that regulate various physiological processes. N(6)-Octylamine adenosine has been shown to have high affinity for the adenosine A1 receptor subtype, which is involved in regulating neurotransmitter release and synaptic transmission in the brain.
Biochemical and Physiological Effects:
N(6)-Octylamine adenosine has a number of biochemical and physiological effects on the body, including:
1. Inhibition of neurotransmitter release: N(6)-Octylamine adenosine has been shown to inhibit the release of certain neurotransmitters, including dopamine and glutamate, in the brain.
2. Modulation of energy metabolism: Adenosine is involved in the energy metabolism pathway in the body, and N(6)-Octylamine adenosine has been shown to modulate this pathway in various tissues.
3. Regulation of immune function: Adenosine has been shown to play a role in regulating immune function, and N(6)-Octylamine adenosine has been used to investigate the effects of adenosine on immune cells and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(6)-Octylamine adenosine has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. High affinity for adenosine receptors: N(6)-Octylamine adenosine has high affinity for the adenosine A1 receptor subtype, making it useful for studying the effects of adenosine on neurotransmitter release and synaptic transmission.
2. Reproducibility: The synthesis of N(6)-Octylamine adenosine is reproducible and reliable, making it a useful tool for researchers.
3. Specificity: N(6)-Octylamine adenosine has been shown to have high specificity for adenosine receptors, making it useful for studying the effects of adenosine on various physiological processes.
Some of the limitations of N(6)-Octylamine adenosine include:
1. Cost: The synthesis of N(6)-Octylamine adenosine is complex and requires specialized equipment and expertise, making it a relatively expensive research tool.
2. Limited availability: N(6)-Octylamine adenosine is not widely available, and may be difficult to obtain for some researchers.
3. Potential off-target effects: While N(6)-Octylamine adenosine has high specificity for adenosine receptors, it may have off-target effects on other receptors or physiological processes.
Direcciones Futuras
There are a number of future directions for research on N(6)-Octylamine adenosine, including:
1. Development of new adenosine receptor ligands: N(6)-Octylamine adenosine has been used as a research tool to study the effects of adenosine on the brain and other tissues, but there is still much to be learned about the role of adenosine in various physiological processes. The development of new adenosine receptor ligands could help to further elucidate the effects of adenosine on the body.
2. Investigation of adenosine in disease: Adenosine has been implicated in a number of diseases, including cancer, cardiovascular disease, and neurological disorders. N(6)-Octylamine adenosine could be used to investigate the role of adenosine in these diseases and to develop new therapeutic strategies.
3. Study of adenosine in the immune system: Adenosine has been shown to play a role in regulating immune function, and N(6)-Octylamine adenosine could be used to investigate the effects of adenosine on immune cells and inflammation.
Conclusion:
N(6)-Octylamine adenosine is a synthetic molecule that has gained attention in recent years as a research tool in the field of neuroscience. This molecule has been shown to have unique properties that make it useful for studying the effects of adenosine on the brain and other tissues. While there are both advantages and limitations to the use of N(6)-Octylamine adenosine in lab experiments, it has the potential to be a valuable tool for investigating the role of adenosine in various physiological processes and diseases.
Métodos De Síntesis
N(6)-Octylamine adenosine is synthesized by modifying the structure of adenosine through a series of chemical reactions. The synthesis method involves the use of various reagents and solvents, and requires specialized equipment and expertise. While the synthesis of N(6)-Octylamine adenosine is complex, it has been shown to be reproducible and reliable.
Aplicaciones Científicas De Investigación
N(6)-Octylamine adenosine has been used in a variety of scientific studies to investigate the effects of adenosine on the brain and other tissues. Some of the key applications of N(6)-Octylamine adenosine include:
1. Neurotransmitter release: N(6)-Octylamine adenosine has been shown to inhibit the release of certain neurotransmitters, such as dopamine and glutamate, in the brain. This makes it useful for studying the role of adenosine in regulating neurotransmitter release and synaptic transmission.
2. Energy metabolism: Adenosine is a key component of the energy metabolism pathway in the body, and N(6)-Octylamine adenosine has been used to study the effects of adenosine on energy metabolism in various tissues.
3. Immune function: Adenosine has been shown to play a role in regulating immune function, and N(6)-Octylamine adenosine has been used to investigate the effects of adenosine on immune cells and inflammation.
Propiedades
Número CAS |
111863-56-0 |
|---|---|
Nombre del producto |
N(6)-Octylamine adenosine |
Fórmula molecular |
C18H30N6O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-(8-aminooctylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H30N6O4/c19-7-5-3-1-2-4-6-8-20-16-13-17(22-10-21-16)24(11-23-13)18-15(27)14(26)12(9-25)28-18/h10-12,14-15,18,25-27H,1-9,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
AKXFYBGNMMFLTL-SCFUHWHPSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCCCN |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCN |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCN |
Sinónimos |
N(6)-octylamine adenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)









![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)

